Enantiopurity Requirement for Downstream Synthesis
The synthesis of aprepitant requires an enantiomerically pure intermediate to ensure the correct stereochemistry of the final drug substance. The (S)-enantiomer of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is specifically utilized, as the (R)-enantiomer would lead to the incorrect stereoisomer of aprepitant, which is pharmacologically inactive or less potent [1]. The reported process achieves the target (S)-enantiomer via diastereomeric salt crystallization using (+)-di-p-toluoyltartaric acid, yielding enantiopure material, whereas the racemate or (R)-enantiomer cannot be directly substituted without compromising the stereochemical integrity of the final product .
| Evidence Dimension | Enantiomeric purity requirement |
|---|---|
| Target Compound Data | (S)-enantiomer (>99% ee after resolution) |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture (50:50 S:R) |
| Quantified Difference | Stereochemical configuration dictates pharmacological activity; (R)-enantiomer not viable for aprepitant synthesis |
| Conditions | Synthesis of aprepitant from chiral morpholinone intermediate |
Why This Matters
Ensuring the correct enantiomer is critical for regulatory compliance and therapeutic efficacy, as the (R)-enantiomer would produce an inactive stereoisomer of aprepitant.
- [1] Kolla, N., Elati, C. R., Arunagiri, M., Gangula, S., Vankawala, P. J., Anjaneyulu, Y., ... & Mathad, V. T. (2007). An alternative approach to achieve enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A key intermediate of aprepitant, an NK1 receptor antagonist. Organic Process Research & Development, 11(3), 455-457. View Source
